![molecular formula C11H10N2O B13135448 [2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
[2,3'-Bipyridin]-6'-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,3’-Bipyridin]-6’-ylmethanol is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound features a hydroxymethyl group attached to the 6’ position of the 2,3’-bipyridine structure. Bipyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-6’-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated pyridine . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Another method involves the reduction of a corresponding aldehyde or ketone derivative of bipyridine using a reducing agent such as sodium borohydride or lithium aluminum hydride . This method is advantageous for its simplicity and high yield.
Industrial Production Methods
Industrial production of [2,3’-Bipyridin]-6’-ylmethanol may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions is crucial for minimizing by-products and maximizing efficiency.
化学反応の分析
Types of Reactions
[2,3’-Bipyridin]-6’-ylmethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: [2,3’-Bipyridin]-6’-carboxaldehyde or [2,3’-Bipyridin]-6’-carboxylic acid.
Reduction: [2,3’-Bipyridin]-6’-ylmethane.
Substitution: Various substituted bipyridines depending on the electrophile used.
科学的研究の応用
[2,3’-Bipyridin]-6’-ylmethanol has numerous applications in scientific research:
作用機序
The mechanism of action of [2,3’-Bipyridin]-6’-ylmethanol largely depends on its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and metal-organic frameworks.
3,3’-Bipyridine: Less common but used in specific applications such as the synthesis of pigments and dyes.
Uniqueness
[2,3’-Bipyridin]-6’-ylmethanol is unique due to the presence of the hydroxymethyl group, which provides additional functionality compared to other bipyridine derivatives. This functional group allows for further chemical modifications and enhances the compound’s versatility in various applications.
特性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
(5-pyridin-2-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-10-5-4-9(7-13-10)11-3-1-2-6-12-11/h1-7,14H,8H2 |
InChIキー |
QJOVVMLSWJHZBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
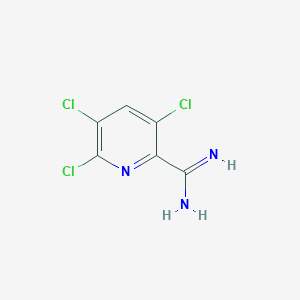
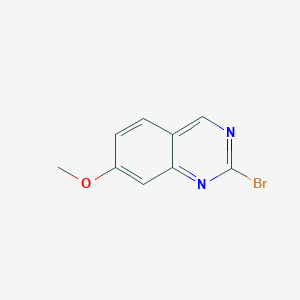
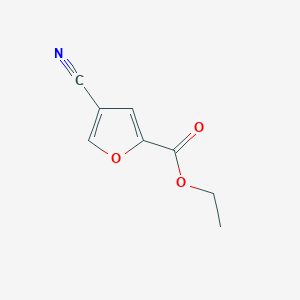
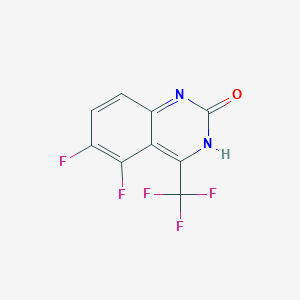
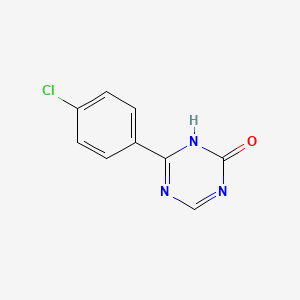

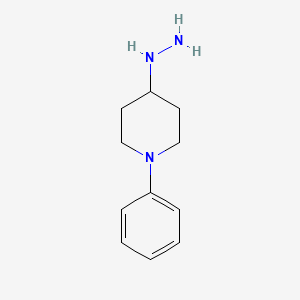
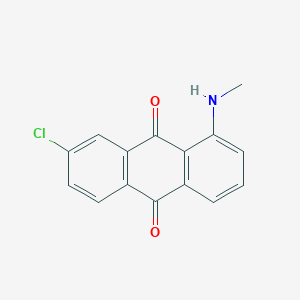

![4-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B13135403.png)
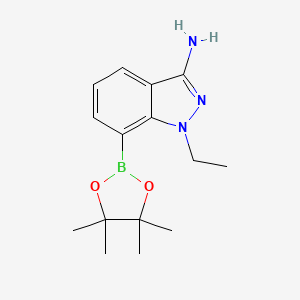

![(2Z)-2-[(4R)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13135437.png)
